molecular formula C10H8OS B13986725 3-Methylbenzo[B]thiophene-5-carbaldehyde

3-Methylbenzo[B]thiophene-5-carbaldehyde

Cat. No.: B13986725
M. Wt: 176.24 g/mol
InChI Key: NZMMKNXYNRKRMB-UHFFFAOYSA-N
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Description

3-Methylbenzo[B]thiophene-5-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at position 3 and an aldehyde functional group at position 5. The methyl group enhances lipophilicity, while the aldehyde moiety offers a reactive site for nucleophilic additions or cross-coupling reactions, making this compound a versatile intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

3-methyl-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3

InChI Key

NZMMKNXYNRKRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-MethylBenzo[b]thiophene-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of 3-methylthiophene with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-MethylBenzo[b]thiophene-5-carboxaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-MethylBenzo[b]thiophene-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 3-MethylBenzo[b]thiophene-5-carboxylic acid

    Reduction: 3-MethylBenzo[b]thiophene-5-methanol

    Substitution: Halogenated or nitrated derivatives of 3-MethylBenzo[b]thiophene-5-carboxaldehyde

Scientific Research Applications

3-MethylBenzo[b]thiophene-5-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-MethylBenzo[b]thiophene-5-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications References
4-Bromobenzo[b]thiophene-5-carbaldehyde Bromo (C4), Aldehyde (C5) 241.11 Bromine acts as a leaving group, enhancing reactivity in cross-coupling reactions.
3-Methylbenzo[d]isoxazole-5-carbaldehyde Methyl (C3), Isoxazole core, Aldehyde (C5) ~175.16* Isoxazole’s oxygen atom increases electronegativity, improving solubility in polar solvents.
2-(3-Methoxyphenyl)-Thiazole-5-carbaldehyde Methoxyphenyl (thiazole C2), Aldehyde (C5) 219.26 Thiazole’s nitrogen enhances hydrogen bonding; used in antimicrobial agent synthesis.
Imidazo-thiazole-5-carbaldehyde (CF3) CF3-phenyl, Imidazo-thiazole, Aldehyde (C5) 328.00 Trifluoromethyl group increases lipophilicity and metabolic stability.
Thiophene-2-carbaldehyde (Trifluoromethoxy) Trifluoromethoxy-phenyl, Aldehyde (C2) ~280.18* Fluorinated groups improve bioavailability; used in optoelectronic materials.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • Bromine in 4-Bromobenzo[b]thiophene-5-carbaldehyde increases electrophilicity at the aldehyde position, facilitating nucleophilic aromatic substitution (SNAr) reactions .
    • The trifluoromethyl group in imidazo-thiazole-5-carbaldehyde enhances electron deficiency, stabilizing charge-transfer complexes in medicinal applications .

Research Findings and Trends

  • Reactivity Trends:

    • Aldehyde position significantly impacts reactivity. For instance, 3-Methylbenzo[B]thiophene-5-carbaldehyde ’s aldehyde at C5 allows regioselective modifications, whereas thiophene-2-carbaldehydes (C2-aldehyde) favor electrophilic substitutions at the α-position .
  • Thermodynamic Stability:

    • Benzothiophene derivatives generally exhibit higher thermal stability than thiazole or isoxazole analogs due to sulfur’s larger atomic radius and reduced ring strain.
  • Drug Design Implications:

    • Methyl and trifluoromethyl groups improve blood-brain barrier penetration, making This compound and its CF3 analogs candidates for central nervous system (CNS)-targeted therapeutics .

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